3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)
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Overview
Description
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) is an organic compound with the molecular formula C12H22O3. It is a colorless to light yellow clear liquid at room temperature and is known for its applications in various fields, including chemistry and industry .
Preparation Methods
The synthesis of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) typically involves a condensation reaction. One method involves the reaction of 3-ethyl-3-oxetanemethanol with formaldehyde under acidic conditions to form the desired product. The reaction is carried out at a controlled temperature, and the product is purified through distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) involves its ability to undergo polymerization reactions. The oxetane rings in the compound can open up and form cross-linked polymer networks when exposed to UV light. This property makes it useful in the production of UV-curable materials. The molecular targets and pathways involved in its action are primarily related to its reactivity with UV light and the subsequent polymerization process .
Comparison with Similar Compounds
3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) can be compared with other similar compounds, such as:
3,3’-[Oxybis(methylene)]bis(3-ethyloxetane): This compound is similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
3-ethyl-3-oxetanemethanol: This is a precursor in the synthesis of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) and has different chemical properties and applications.
The uniqueness of 3,3’-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane) lies in its ability to undergo polymerization under UV light, making it particularly valuable in the production of UV-curable materials .
Properties
CAS No. |
671791-31-4 |
---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
3-ethyl-3-[(3-ethyl-2-methoxyoxetan-3-yl)methoxymethyl]-2-methoxyoxetane |
InChI |
InChI=1S/C14H26O5/c1-5-13(9-18-11(13)15-3)7-17-8-14(6-2)10-19-12(14)16-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
PUABJWAKMAICLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1OC)COCC2(COC2OC)CC |
Origin of Product |
United States |
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